![molecular formula C5H10N2S B236570 4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine CAS No. 136945-81-8](/img/structure/B236570.png)
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine, commonly known as THPIB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. THPIB belongs to the class of indole alkaloids and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Mass Spectrometry and the Maillard Reaction
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine and its derivatives have been studied in the context of the Maillard reaction, which involves amino acids and reducing sugars. The derivatives were synthesized and optimized using various catalysts, temperatures, and times, with the optimum conditions leading to yields greater than 70%. These compounds were characterized using mass spectrometry techniques such as electrospray ionization mass spectrometry (ESI-MS) and electrospray tandem mass (ESI-MS/MS), providing insights into the mass fragmentation patterns of these heterocyclic compounds (Goh, Mordi, & Mansor, 2015).
Synthesis and Characterization of Novel Compounds
A specific derivative, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, was synthesized and characterized for the first time, showing the potential for novel compound development. The synthesis involved a reaction between specific amines and 1-chloroacetophenone in a K2CO3/MeCN system, and the product was characterized using various spectroscopic methods (Petrova et al., 2023).
Optimization of Binding Motifs for Therapeutic Applications
The 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif was identified as a novel, drug-like ER ligand. Through a series of medicinal chemistry iterations and aided by crystal structures, a potent and orally bioavailable selective estrogen receptor downregulator (SERD) was developed, demonstrating the compound's potential in advanced estrogen receptor-positive breast cancer treatment (De savi et al., 2015).
Propiedades
Número CAS |
136945-81-8 |
|---|---|
Fórmula molecular |
C5H10N2S |
Peso molecular |
243.35 g/mol |
Nombre IUPAC |
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine |
InChI |
InChI=1S/C15H21N3/c16-9-4-3-7-14-15-12(8-10-17-14)11-5-1-2-6-13(11)18-15/h1-2,5-6,14,17-18H,3-4,7-10,16H2 |
Clave InChI |
RBYMMMUWJMTPBK-UHFFFAOYSA-N |
SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)CCCCN |
SMILES canónico |
C1CNC(C2=C1C3=CC=CC=C3N2)CCCCN |
Sinónimos |
1-(4-butylamino)-1,2,3,4-tetrahydro-beta-carboline nazlinin nazlinine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)
![2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B236492.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-methylbutanamide](/img/structure/B236496.png)
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl hydrogen phosphate](/img/structure/B236508.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)
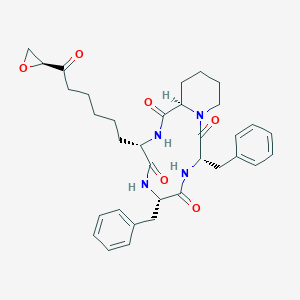
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B236523.png)

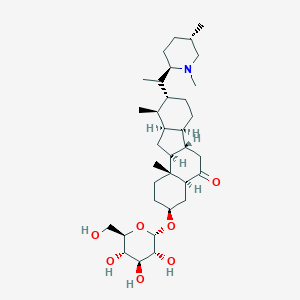
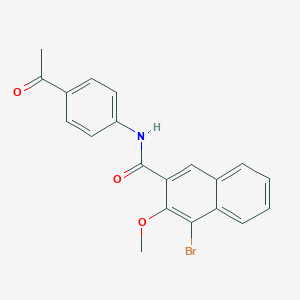
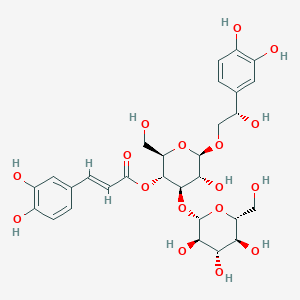
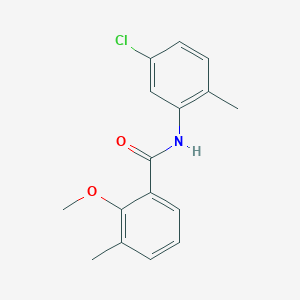
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)
